Dexibuprofen is the pharmacologically active S-(+)-enantiomer of racemic ibuprofen [, ]. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as 2-arylpropionic acids [, ]. While ibuprofen contains equal quantities of both S-(+)- and R-(−)-enantiomers, only the S-(+)-enantiomer (dexibuprofen) exhibits significant pharmacological activity [, , ].
Synthesis Analysis
Resolution of racemic ibuprofen: This traditional method involves separating the desired S-(+)-enantiomer from the racemic mixture using chiral resolution techniques [].
Asymmetric synthesis: More recent approaches focus on direct synthesis of dexibuprofen using chiral catalysts or starting materials, which offers higher yield and purity compared to resolution methods [].
Enzymatic resolution: Enzymatic methods utilizing lipases have been investigated for the selective esterification or hydrolysis of ibuprofen enantiomers, allowing for separation of dexibuprofen [].
Molecular Structure Analysis
Esterification: Dexibuprofen's carboxylic acid group can be esterified to form prodrugs with improved physicochemical properties, like enhanced solubility or controlled release [, ].
Salt formation: Reacting dexibuprofen with bases like sodium hydroxide forms salts that generally possess improved solubility compared to the parent drug [].
Complexation: Dexibuprofen can form inclusion complexes with cyclodextrins, enhancing its solubility and dissolution rate [, ].
Mechanism of Action
Dexibuprofen primarily exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2 [, , ]. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain, inflammation, and fever. Dexibuprofen's preferential inhibition of COX-2 is attributed to its S-(+) configuration []. Besides COX inhibition, dexibuprofen has been shown to activate peroxisome proliferator-activated receptors (PPARs), contributing to its anti-inflammatory action [].
Physical and Chemical Properties Analysis
Appearance: Dexibuprofen is a white or almost white, crystalline powder [].
Solubility: It shows poor solubility in water but is soluble in organic solvents like ethanol and methanol [, ].
Melting Point: Dexibuprofen exhibits a higher melting point compared to racemic ibuprofen, indicating a different crystal lattice energy [].
pKa: The pKa value of dexibuprofen is approximately 4.4 [], influencing its ionization and solubility at different pH values.
Scientific Research:
Pharmaceutical research: Formulation development for improved drug delivery systems, including nanoparticles, solid dispersions, and transdermal formulations, to enhance solubility, bioavailability, and target drug release [, , , , , , , , ].
Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion of dexibuprofen to understand its fate and disposition in the body [, , ].
Pharmacodynamic studies: Evaluating the pharmacological effects of dexibuprofen, including its analgesic, anti-inflammatory, and antipyretic activities, in various preclinical and clinical models [, , , , , ].
Drug interaction studies: Assessing the potential for interactions between dexibuprofen and other medications, including antacids and food, to determine their impact on drug efficacy and safety [].
Analytical method development: Developing and validating analytical techniques, such as HPLC and HPTLC, for the accurate and sensitive quantification of dexibuprofen in various matrices, including pharmaceutical formulations and biological samples [, , , , , ].
Related Compounds
Ibuprofen
Relevance: Ibuprofen is the parent compound of dexibuprofen. Dexibuprofen is the S(+)-enantiomer of ibuprofen and is responsible for most of ibuprofen's pharmacological activity. [, , , , , , , ] Studies have shown that dexibuprofen is more potent than the racemic mixture in terms of analgesic and anti-inflammatory properties. [, , , ]
R(-)-Ibuprofen
Relevance: While present in the racemic ibuprofen formulation, R(-)-ibuprofen does not contribute significantly to the therapeutic effects of ibuprofen. Dexibuprofen, the active enantiomer, is solely responsible for the desired pharmacological activity. []
Diclofenac
Relevance: Diclofenac is another NSAID often used as a comparator to dexibuprofen in clinical trials. Studies have shown that dexibuprofen exhibits at least comparable efficacy to diclofenac in treating pain associated with osteoarthritis. [, ]
Celecoxib
Relevance: Celecoxib is another commonly used NSAID that has been compared to dexibuprofen in clinical trials. Studies indicate that dexibuprofen has at least comparable efficacy and a similar safety profile to celecoxib in treating osteoarthritis. []
Flurbiprofen
Relevance: Flurbiprofen, another aryl propionic acid derivative like dexibuprofen, was compared in an in vitro study investigating the antiplatelet effects of NSAIDs. Dexibuprofen demonstrated greater antiplatelet potency compared to flurbiprofen. []
Acetylsalicylic Acid (Aspirin)
Relevance: Aspirin, a well-established antiplatelet agent, was used as a reference compound in a study comparing the antiplatelet effects of dexibuprofen, ibuprofen, and flurbiprofen. Dexibuprofen exhibited a pharmacodynamic profile similar to aspirin, demonstrating comparable antiplatelet potency. [, ]
Paracetamol (Acetaminophen)
Relevance: Paracetamol is often co-formulated with dexibuprofen in tablet dosage forms to provide synergistic analgesic effects. Analytical methods have been developed to simultaneously quantify dexibuprofen and paracetamol in these combined formulations. [, ]
Tramadol Hydrochloride
Relevance: Tramadol hydrochloride, a centrally acting analgesic, has been studied in combination with dexibuprofen for enhanced pain management. Analytical methods have been developed to quantify both drugs simultaneously in pharmaceutical formulations. []
Capsaicin
Relevance: Capsaicin has been investigated in combination with dexibuprofen for topical analgesic and anti-inflammatory effects. A study investigated the formulation and evaluation of a dexibuprofen-capsaicin emulgel for transdermal drug delivery, aiming to improve anti-inflammatory and analgesic efficacy. []
β-cyclodextrin (β-CD)
Relevance: β-cyclodextrin has been explored as a complexing agent to improve the solubility and bioavailability of dexibuprofen, which is poorly soluble in water. Studies have investigated the formation and characterization of dexibuprofen-β-cyclodextrin inclusion complexes to enhance dexibuprofen's therapeutic efficacy. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Elocalcitol is a calcitriol analog for inhibition of prostate cell growth; in phase II clinical trial in patients with benign prostate hyperplasia (4/2004).
Elpamotide is an oligopeptide. VEGFR2-169 is under investigation in clinical trial NCT00655785 (Antiangiogenic Peptide Vaccine Therapy With Gemcitabine in Treating Patient With Pancreatic Cancer (Phase1/2)). Elpamotide is a peptide vaccine containing an HLA-A*2402-restricted epitope of vascular endothelial growth factor receptor (VEGFR) 2 with potential immunostimulatory and antineoplastic activities. Upon administration, VEGFR2-169 peptide vaccine may stimulate a cytotoxic T lymphocyte (CTL) response against VEGFR2-expressing tumor cells. VEGFR2, a receptor tyrosine kinase, is overexpressed by a variety of tumor types; overexpression is associated with tumor cell proliferation and tumor angiogenesis. HLA-A*2402 is an MHC class I molecule that presents antigenic peptides to CD8+ T cells; epitope design restricted to epitopes that bind most efficiently to HLA-A*2402 may improve antigenic peptide immunogenicity.
Elpetrigine, also known as GW 273293 and JZP-4, is a potent calcium and sodium channel blocker, which is currently being evaluated in patients as an anticonvulsant and mood stabilizer. JZP-4 could have anxiolytic effects in addition to the anticonvulsant, antidepressant and antimania effects reported earlier.
Elobixibat has been used in trials studying the treatment and basic science of Dyslipidemia, Constipation, Chronic Constipation, Functional Constipation, and Chronic Idiopathic Constipation.